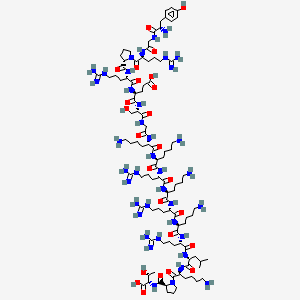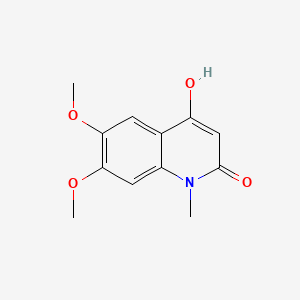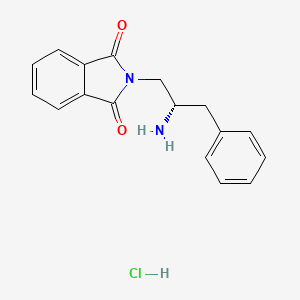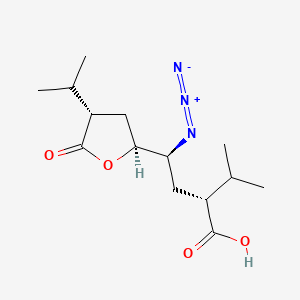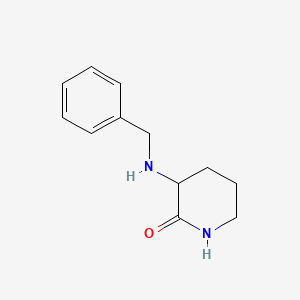
3-(Benzylamino)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)piperidin-2-one, also known as N-Benzylpiperidone, is a chemical compound that has garnered significant interest due to its potential therapeutic and industrial applications. This compound features a piperidinone core with a benzylamino substituent, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 3-(benzylamino)piperidin-2-one, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The compound’s storage recommendation in an inert atmosphere at 2-8°c suggests that it may be sensitive to environmental conditions .
Result of Action
Piperidine derivatives have been associated with various biological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
Cellular Effects
. They have been observed to influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-(Benzylamino)piperidin-2-one is not fully known. Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)piperidin-2-one typically involves the reaction of piperidin-2-one with benzylamine under appropriate conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to accelerate the reaction, and the use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzylamino)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its amine derivatives.
Substitution: The benzylamino group can be substituted with other functional groups through reactions with electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidinones.
Scientific Research Applications
3-(Benzylamino)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in pharmaceuticals.
Piperidinone: The parent compound of 3-(Benzylamino)piperidin-2-one, lacking the benzylamino group.
N-Benzylpiperidine: Similar structure but without the carbonyl group.
Uniqueness: this compound is unique due to the presence of both the benzylamino and carbonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile scaffold for drug design and synthesis.
Properties
IUPAC Name |
3-(benzylamino)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-11(7-4-8-13-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCKNRAACONBPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)
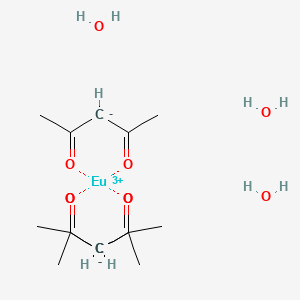


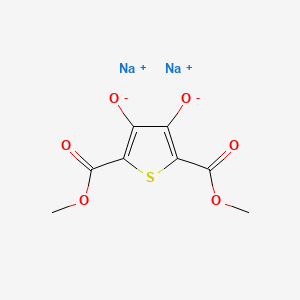
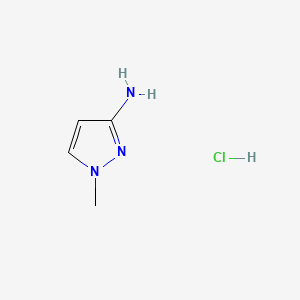
![(1S)-1-[[3-hydroxy-2-[[(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]-4-methoxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B599506.png)
![3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE, tech 95](/img/structure/B599507.png)
